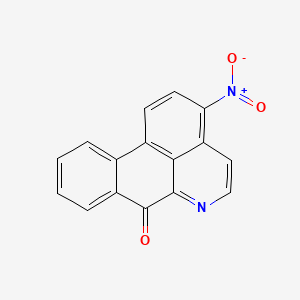

Antitumor agent-43

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H8N2O3 |

|---|---|

Molecular Weight |

276.25 g/mol |

IUPAC Name |

14-nitro-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |

InChI |

InChI=1S/C16H8N2O3/c19-16-11-4-2-1-3-9(11)10-5-6-13(18(20)21)12-7-8-17-15(16)14(10)12/h1-8H |

InChI Key |

TTYSNERCQNXUTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CN=C4C2=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Antitumor Agent-43

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and biological characterization of Antitumor Agent-43, a novel indole-thiazolidinone hybrid compound. Identified as 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, this agent has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. Its mechanism of action involves the induction of DNA damage and subsequent apoptosis through a caspase-dependent pathway. This document details the synthetic protocol, methodologies for its characterization, and quantitative data on its biological activity, serving as a crucial resource for researchers in oncology and medicinal chemistry.

Introduction

The quest for novel anticancer therapeutics with improved efficacy and selectivity remains a paramount challenge in medicinal chemistry. The indole nucleus is a privileged scaffold in drug discovery, known for its presence in a wide array of biologically active compounds. Similarly, the thiazolidinone ring is a versatile pharmacophore associated with diverse pharmacological activities, including anticancer properties. The molecular hybridization of these two moieties has led to the development of this compound, a compound that has shown promising preclinical anticancer potential. This guide offers an in-depth look at its synthesis, characterization, and mechanism of action.

Synthesis of this compound

The synthesis of this compound is achieved through a Knoevenagel condensation reaction.[1] This reaction involves the condensation of an active methylene compound, in this case, 2-thioxothiazolidin-4-one, with a carbonyl compound, 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

A mixture of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester (10 mmol), 2-thioxothiazolidin-4-one (10 mmol), and anhydrous sodium acetate (20 mmol) in glacial acetic acid (30 mL) is refluxed for 5 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with water and methanol and then recrystallized from a suitable solvent to yield the pure this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₉FN₂O₃S₂ |

| Molecular Weight | 336.36 g/mol |

| CAS Number | 2470015-35-9 |

| Appearance | Yellow solid |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): Spectral data should be acquired to confirm the proton environments of the indole, thiazolidinone, and methyl ester moieties.

-

¹³C NMR (DMSO-d₆, 100 MHz): Analysis will confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (ESI-MS): This will determine the molecular weight of the compound, confirming the expected mass-to-charge ratio.

In Vitro Biological Evaluation

The anticancer potential of this compound has been evaluated through a series of in vitro assays to determine its cytotoxicity, mechanism of cell death, and its effect on DNA integrity.

Experimental Workflow for Biological Characterization

Caption: Experimental workflow for biological characterization.

Cytotoxicity Screening

The in vitro anticancer activity of this compound was evaluated against a panel of human cancer cell lines.[2] The half-maximal growth inhibitory concentration (GI₅₀) was determined using the MTT assay.

| Cell Line | Cancer Type | GI₅₀ (µM) |

| MCF-7 | Breast Cancer | 0.7 |

| HCT116 | Colon Cancer | 0.8 |

| HepG2 | Hepatoma | 12.1 |

| HeLa | Cervical Cancer | 49.3 |

| A549 | Lung Cancer | 9.7 |

| WM793 | Melanoma | 80.4 |

| THP-1 | Leukemia | 62.4 |

| HaCaT | Non-malignant Keratinocytes | 98.3 |

| Balb/c 3T3 | Non-malignant Fibroblasts | 40.8 |

Mechanism of Action: Apoptosis Induction

The ability of this compound to induce apoptosis was investigated in HepG2 cells.[2] Western blot analysis revealed that treatment with the agent leads to the activation of key apoptotic proteins.

Caption: Apoptosis signaling pathway induced by this compound.

-

Cell Culture and Treatment: HepG2 cells are cultured in appropriate media and treated with this compound at a concentration of 45 µM for 24 hours.[2]

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Caspase-3, PARP1, and Bax.

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence detection system.

-

DNA Damage Assessment

The genotoxic effect of this compound was evaluated using the comet assay, which detects DNA strand breaks in individual cells.

-

HCT116, MCF-7, and HepG2 cells are treated with this compound (0.7, 45, and 55 µM).[2]

-

Cells are embedded in agarose on a microscope slide and lysed.

-

The slides undergo electrophoresis under alkaline conditions.

-

DNA is stained with a fluorescent dye, and the "comet tail" length, which is indicative of DNA damage, is measured.

Conclusion

This compound, a novel indole-thiazolidinone hybrid, demonstrates potent and selective anticancer activity in vitro. Its mechanism of action is attributed to the induction of DNA damage, leading to apoptosis mediated by the activation of Caspase-3 and PARP1, and the upregulation of the pro-apoptotic protein Bax.[2] The data presented in this technical guide underscore the potential of this compound as a lead compound for the development of new anticancer therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

"Antitumor agent-43" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the promising antitumor agent designated as Antitumor agent-43 (compound 3a ). This indole-thiazolidinone hybrid has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of DNA damage and apoptosis.

Chemical Structure and Properties

This compound is chemically identified as 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester. Its structure is characterized by a hybrid scaffold combining indole and thiazolidinone moieties.

Chemical Structure:

Physicochemical Properties

A comprehensive table of the physicochemical properties of this compound is provided below. This data is essential for its handling, formulation, and in vitro/in vivo evaluation.

| Property | Value | Reference |

| IUPAC Name | methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | N/A |

| CAS Number | 2470015-35-9 | [1] |

| Molecular Formula | C₁₄H₉FN₂O₃S₂ | [2] |

| Molecular Weight | 336.36 g/mol | [2] |

| Appearance | Light yellow to yellow solid powder | [2] |

| Solubility | Soluble in DMSO | N/A |

| LogP | 2.3 | [2] |

Biological Activity and Mechanism of Action

This compound exhibits selective cytotoxicity against a range of human tumor cell lines. Its primary mechanism of action involves the induction of apoptosis through a caspase-3, PARP1, and Bax-dependent pathway, as well as the induction of DNA damage.[1]

Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The GI₅₀ (50% growth inhibition) values are summarized in the table below.

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 12.1 | [1] |

| MCF-7 | Breast Adenocarcinoma | 0.7 | [1] |

| HCT116 | Colon Carcinoma | 0.8 | [1] |

| HeLa | Cervical Carcinoma | 49.3 | [1] |

| A549 | Lung Carcinoma | 9.7 | [1] |

| WM793 | Melanoma | 80.4 | [1] |

| THP-1 | Acute Monocytic Leukemia | 62.4 | [1] |

The agent shows lower toxicity towards non-cancerous cell lines like HaCaT (human keratinocytes) and Balb/c 3T3 (mouse embryonic fibroblasts), with GI₅₀ values of 98.3 µM and 40.8 µM, respectively, suggesting a degree of selectivity for tumor cells.[1]

Mechanism of Action: Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells. At a concentration of 45 µM, it triggers apoptosis in HepG2 cells through a pathway involving caspase-3, PARP1, and Bax.[1] The agent also induces DNA damage in HCT116, MCF-7, and HepG2 cells.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on the primary literature.

Synthesis of this compound (Compound 3a)

The synthesis is achieved via a Knoevenagel condensation reaction.

-

Reactants : 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester and 2-thioxothiazolidin-4-one (rhodanine).

-

Procedure :

-

A mixture of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester (1 mmol) and rhodanine (1 mmol) is refluxed in glacial acetic acid (10 mL) for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with water, and then with ethanol.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final compound.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines : A panel of human cancer cell lines (e.g., HepG2, MCF-7, HCT116) and non-cancerous cell lines.

-

Procedure :

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The GI₅₀ values are calculated from the dose-response curves.

-

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Line : e.g., HepG2.

-

Procedure :

-

Cells are seeded in 6-well plates and treated with this compound (e.g., 45 µM) for 24 hours.

-

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion

This compound (compound 3a ) is a novel indole-thiazolidinone hybrid with potent and selective anticancer activity. Its well-defined chemical structure, coupled with a clear mechanism of action involving the induction of DNA damage and apoptosis, makes it a promising candidate for further preclinical and clinical development. The experimental protocols provided herein offer a solid foundation for researchers to replicate and expand upon the existing findings.

References

In Vitro Cytotoxicity of Antitumor Agent-43 on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of "Antitumor agent-43," a potent compound that has demonstrated significant anticancer properties. This document details the agent's mechanism of action, summarizes its cytotoxic effects on various tumor cell lines, and provides detailed experimental protocols for the key assays used in its evaluation.

Introduction

This compound is a novel compound that has emerged as a promising candidate in cancer research. In vitro studies have shown its efficacy in inducing cell death in a range of human tumor cell lines. Its mechanism of action involves the induction of apoptosis through a caspase-dependent pathway and the infliction of DNA damage, highlighting its potential as a therapeutic agent.[1] Furthermore, it has been observed to modulate the expression of key cell cycle regulatory proteins.[1]

Data Presentation: Cytotoxicity and DNA Damage

The cytotoxic effects of this compound have been quantified against a panel of human tumor cell lines, with corresponding data on its impact on non-tumor cells to assess selectivity. The agent's ability to induce DNA damage has also been quantitatively evaluated.

Table 1: In Vitro Cytotoxicity of this compound on Human Tumor Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HepG2 | Liver Cancer | 12.1[1] |

| MCF-7 | Breast Cancer | 0.7[1] |

| HCT116 | Colon Cancer | 0.8[1] |

| HeLa | Cervical Cancer | 49.3[1] |

| A549 | Lung Cancer | 9.7[1] |

Table 2: In Vitro Cytotoxicity of this compound on Non-Tumor Cell Lines

| Cell Line | Cell Type | GI50 (µM) |

| WM793 | Melanoma | 80.4[1] |

| THP-1 | Monocytes | 62.4[1] |

| HaCaT | Keratinocytes | 98.3[1] |

| Balb/c 3T3 | Fibroblasts | 40.8[1] |

Table 3: DNA Damage Induced by this compound

| Cell Line | Concentration (µM) | Tail DNA (%) | OTM (Olive Tail Moment) |

| HCT116 | 0.7, 45, 55 | 16.1 | 3.7 |

| HepG2 | 45 | 26.2 | 13.2 |

| Balb/c 3T3 | 55 | 8.4 | 3.5 |

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach targeting critical cellular processes.

Induction of Apoptosis

The primary mechanism of action is the induction of apoptosis, or programmed cell death. This is achieved through the activation of a caspase-dependent signaling cascade.[1] Key molecular events include:

-

Bax Activation: Pro-apoptotic Bax protein is activated, leading to mitochondrial outer membrane permeabilization.

-

Caspase-3 Activation: The executioner caspase, caspase-3, is activated.

-

PARP1 Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis.[1]

DNA Damage

This compound has been shown to induce DNA damage in tumor cells, which can contribute to the initiation of apoptosis.[1]

Cell Cycle Regulation

The agent also influences cell cycle progression. It has been observed to decrease the expression of Cyclin-Dependent Kinase 2 (Cdk2) in HCT116 and MCF-7 cells, a key regulator of the G1/S phase transition.[1] Some reports also indicate that it can induce cell cycle arrest at the G2/M phase.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2][3][4][5]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies the release of LDH from damaged cells into the culture medium.[6][7][8][9]

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

Apoptosis Assays

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]

-

Cell Harvesting: Harvest cells after treatment with this compound.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

This assay measures the activity of the key executioner caspase, caspase-3.[15][16][17][18]

-

Cell Lysis: Lyse the treated cells with a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Reaction: Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).

-

Signal Measurement: Measure the absorbance or fluorescence to determine the caspase-3 activity.

DNA Damage Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[19][20][21][22]

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind nucleoids.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the DNA damage by measuring the length and intensity of the "comet tail."

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction and Quantification: Extract total protein from treated cells and quantify the concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for cleaved PARP1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.[23][24][25][26][27]

-

Protein Extraction and Quantification: Follow the same procedure as for PARP1 cleavage.

-

Immunoblotting: Probe the membrane with a primary antibody specific for Cdk2, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.[28][29][30][31][32]

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.[33][34][35][36]

-

Cell Fixation: Fix the treated cells in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. LDH Cytotoxicity Assay [bio-protocol.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. kumc.edu [kumc.edu]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. mpbio.com [mpbio.com]

- 17. biogot.com [biogot.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comet assay - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 26. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. Phospho-CDK2 (Thr160) Antibody | Cell Signaling Technology [cellsignal.com]

- 30. CDK2 Antibody | Affinity Biosciences [affbiotech.com]

- 31. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. CDK2 antibody (10122-1-AP) | Proteintech [ptglab.com]

- 33. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 34. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 35. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 36. ucl.ac.uk [ucl.ac.uk]

Identifying the Molecular Target of Antitumor Agent-43: A Technical Guide

Abstract: The identification of a drug's molecular target is a critical step in the development of novel cancer therapeutics. This process, often termed target deconvolution, provides a mechanistic understanding of a compound's efficacy, aids in the prediction of potential side effects, and enables the development of biomarkers for patient stratification. This technical guide presents a comprehensive, multi-pronged strategy for elucidating the molecular target(s) of a hypothetical novel compound, "Antitumor agent-43." We detail key experimental protocols, data presentation standards, and the use of pathway analysis to contextualize findings. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for drug discovery, yielding compounds with potent anti-cancer activity in cell-based or in vivo models.[1][2] "this compound" is a representative novel small molecule identified through such a screen. Preliminary data indicates that it induces apoptosis in a variety of cancer cell lines, including HepG2, MCF-7, and HCT116, via caspase-3, PARP1, and Bax-dependent mechanisms and appears to cause DNA damage.[3] While this phenotype is promising, the direct molecular target responsible for initiating this cascade remains unknown.

Identifying the protein(s) to which a drug directly binds is essential for its advancement through the development pipeline.[2][4][5][6] Knowledge of the molecular target aids in optimizing the compound's structure-activity relationship, anticipating on- and off-target toxicities, and designing rational combination therapies.[6] This guide outlines a systematic workflow to identify and validate the molecular target of this compound.

A Multi-Pronged Approach to Target Identification

No single method for target identification is foolproof. Therefore, we advocate for an integrated approach that combines affinity-based, label-free, and genetic methods to generate a robust, cross-validated list of candidate targets.[4]

Caption: General workflow for molecular target identification.

Experimental Protocols

Affinity chromatography remains a cornerstone of target identification, leveraging the specific interaction between an immobilized drug and its protein targets to "fish" them out of a complex cellular lysate.[1][7][8]

Caption: Experimental workflow for Affinity Chromatography-MS.

Detailed Protocol:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker attached to a position non-essential for its biological activity. Covalently couple this probe to a solid support (e.g., agarose beads).[8]

-

Lysate Preparation: Culture cancer cells (e.g., HCT116) to ~80% confluency. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown: Incubate the cell lysate with the this compound-coupled beads for 2-4 hours at 4°C. As a negative control, incubate a separate aliquot of lysate with beads coupled to the linker alone or with beads that have been pre-blocked with an excess of free, unmodified this compound (competition control).

-

Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically.[9]

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competing with a high concentration of free this compound.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein lists from the experimental and control pulldowns. Proteins significantly enriched in the experimental sample are considered candidate targets.

DARTS is a powerful method that identifies protein targets without requiring chemical modification of the drug.[10][11] It operates on the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to proteolysis.[12][13]

Caption: Experimental workflow for the DARTS assay.

Detailed Protocol:

-

Lysate Preparation: Prepare a native protein lysate from cancer cells as described for the AC-MS protocol.

-

Drug Treatment: Divide the lysate into aliquots. Treat one aliquot with this compound (at a concentration known to be effective in cellular assays) and another with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.[14]

-

Protease Digestion: Add a low concentration of a broad-specificity protease (e.g., pronase or thermolysin) to each aliquot and incubate for a short period (e.g., 15-30 minutes). The optimal protease concentration and digestion time must be determined empirically.[12]

-

Analysis: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples. Run the digested lysates on an SDS-PAGE gel.

-

Target Identification: Visualize the protein bands by Coomassie or silver staining. Bands that are present or more intense in the drug-treated lane compared to the vehicle control lane represent proteins that were protected from proteolysis. Excise these bands and identify the proteins by mass spectrometry.[13]

Genetic screens can identify genes that, when knocked out or knocked down, confer resistance or sensitivity to a drug, thereby implicating the gene product (or its pathway) in the drug's mechanism of action.[15][16][17] A drug-resistance screen is particularly useful for identifying the direct target, as loss of the target should render the cell insensitive to the drug.

Detailed Protocol:

-

Library Transduction: Transduce a population of Cas9-expressing cancer cells with a genome-wide pooled sgRNA (for CRISPR) or shRNA library.

-

Drug Selection: Split the cell population. Treat one sub-population with a lethal dose of this compound and the other with a vehicle control.

-

Harvesting: Collect surviving cells from the drug-treated population and a matched number of cells from the control population after a set period.

-

Sequencing: Isolate genomic DNA, amplify the sgRNA/shRNA cassettes via PCR, and perform next-generation sequencing to determine the representation of each guide in both populations.

-

Data Analysis: Identify sgRNAs/shRNAs that are significantly enriched in the drug-treated population compared to the control. The genes targeted by these guides are candidate resistance genes and, therefore, potential targets of this compound.

Data Presentation and Interpretation

Quantitative data from each experiment should be summarized in clear, structured tables to facilitate comparison and prioritization of candidate targets.

Table 1: Representative Data from Affinity Chromatography-MS

| Rank | Protein ID (UniProt) | Gene Name | Peptide-Spectrum Matches (PSMs) (Agent-43) | PSMs (Control) | Fold Enrichment |

| 1 | P04637 | TP53 | 45 | 2 | 22.5 |

| 2 | P62258 | RPS6 | 38 | 5 | 7.6 |

| 3 | Q13148 | WDR5 | 35 | 1 | 35.0 |

| 4 | P35222 | CDK2 | 31 | 3 | 10.3 |

| 5 | P06493 | PARP1 | 28 | 8 | 3.5 |

Table 2: Representative Data from DARTS-MS

| Rank | Protein ID (UniProt) | Gene Name | Mascot Score (Agent-43) | Mascot Score (Control) | Protection Ratio |

| 1 | P35222 | CDK2 | 1250 | 150 | 8.3 |

| 2 | P04637 | TP53 | 980 | 210 | 4.7 |

| 3 | Q09013 | HDAC1 | 850 | 300 | 2.8 |

| 4 | P15056 | PCNA | 760 | 310 | 2.5 |

Table 3: Representative Top Hits from a CRISPR Resistance Screen

| Rank | Gene Name | sgRNA Count (Agent-43) | sgRNA Count (Control) | Log2 Fold Change | p-value |

| 1 | CDK2 | 15,430 | 250 | 5.95 | 1.2e-8 |

| 2 | CCNE1 | 12,100 | 310 | 5.29 | 4.5e-7 |

| 3 | ABCB1 | 9,870 | 400 | 4.62 | 1.1e-5 |

From these hypothetical results, Cyclin-Dependent Kinase 2 (CDK2) emerges as a high-confidence candidate, as it was identified as a top hit across all three orthogonal methods.

Pathway Analysis and Mechanism of Action

Once a high-confidence target like CDK2 is validated, its role can be contextualized within known cancer signaling pathways.[18][19][20] CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[3] Inhibition of CDK2 would lead to cell cycle arrest, which is consistent with the antiproliferative effects of this compound. This provides a clear, testable hypothesis for the drug's mechanism of action.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The identification of a drug's molecular target is a complex but essential undertaking. By employing a multi-faceted approach that integrates affinity-based, label-free, and genetic techniques, researchers can generate a high-confidence list of candidate targets. Subsequent biochemical and cellular validation, combined with pathway analysis, can definitively elucidate the mechanism of action for novel compounds like this compound. This systematic process is fundamental to translating promising phenotypic hits into rationally developed and clinically successful anticancer agents.

References

- 1. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target deconvolution strategies in drug discovery | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Combining experimental strategies for successful target deconvolution. | Department of Chemistry [chem.ox.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 8. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 10. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 12. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 13. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]

- 14. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]

- 15. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification | Semantic Scholar [semanticscholar.org]

- 18. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. Key Signaling Networks in Cancer | Cell Signaling Technology [cellsignal.com]

Preliminary Screening and Bioactivity of Antitumor Agent-43: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening and documented bioactivity of "Antitumor agent-43," also identified as Compound 4B. The information presented herein is curated for an audience deeply involved in oncological research and the development of novel therapeutic agents. This document details the cytotoxic effects, impact on cell cycle progression, and the putative signaling pathways associated with the agent's mechanism of action.

Compound Profile and In Vitro Efficacy

"this compound" (Compound 4B) is a potent small molecule inhibitor with the chemical formula C₁₆H₈N₂O₃.[1] Preliminary screenings have identified its significant antitumor properties, particularly its cytotoxic effects against various cancer cell lines. The agent's potency is highlighted by its half-maximal inhibitory concentration (IC₅₀), a key measure of its effectiveness in inhibiting biological processes.

Cytotoxicity Data

The primary quantitative data available for "this compound" from initial in vitro assays are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| T-24 | Bladder Carcinoma | 0.5 | [2][3] |

Table 1: In vitro cytotoxicity of this compound against the T-24 human bladder cancer cell line.

Mechanism of Action: Cell Cycle Arrest

A significant aspect of the bioactivity of "this compound" is its ability to induce cell cycle arrest at the G2/M phase.[1][2][4][5] This critical checkpoint in the cell division process ensures that cells do not enter mitosis with damaged DNA. By arresting the cell cycle at this stage, "this compound" effectively halts the proliferation of cancer cells, a hallmark of its antitumor activity.

The G2/M Checkpoint Signaling Pathway

The G2/M checkpoint is a complex signaling cascade that is tightly regulated by a series of proteins, most notably cyclin-dependent kinases (CDKs). The diagram below illustrates a simplified representation of the G2/M checkpoint and the putative points of intervention for an agent like "this compound".

Figure 1: Simplified signaling pathway of the G2/M cell cycle checkpoint and potential intervention points for this compound.

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments that are typically employed in the preliminary screening and bioactivity assessment of an antitumor agent such as "this compound".

Cell Culture and Maintenance

-

Cell Lines: T-24 human bladder carcinoma cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: T-24 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of "this compound" (typically in a serial dilution, e.g., from 0.01 µM to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. mdpi.com [mdpi.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Formulation of Paclitaxel

As "Antitumor agent-43" is a placeholder designation without publicly available data, this technical guide utilizes Paclitaxel as a representative model. Paclitaxel is a potent, widely-studied antineoplastic agent known for its significant physicochemical challenges, making it an excellent exemplar for discussing solubility, stability, and formulation strategies relevant to drug development professionals.

This document provides an in-depth overview of the critical physicochemical properties of Paclitaxel, including its solubility and stability profiles. It further details common formulation strategies and provides exemplary experimental protocols for characterization.

Solubility Profile

Paclitaxel is a highly lipophilic molecule with a log P value of approximately 4, rendering it practically insoluble in water.[1] This poor aqueous solubility is a primary challenge in its development as an intravenous therapeutic agent.[2][3] The molecule lacks ionizable functional groups, meaning its solubility cannot be significantly increased by altering pH.[1]

Quantitative Solubility Data

The solubility of Paclitaxel has been determined in various aqueous and organic solvent systems. A summary of this data is presented below.

| Solvent System | Solubility | Reference |

| Water | < 0.1 µg/mL | [4] |

| Ethanol | ~1.5 mg/mL - 25 mg/mL | [5][6] |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL - 100 mg/mL | [5][6] |

| Dimethyl Formamide (DMF) | ~5 mg/mL | [5] |

| Acetonitrile | ~20 mM | [1] |

| PEG 400 | High (Specific value not consistently reported) | [7][8] |

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [5] |

| Triacetin | ~75 mg/mL | [1] |

| Tributyrin | ~9.62 mg/g | [1] |

| Corn Oil | ~0.23 mg/g | [1] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of Paclitaxel in a given solvent.[7][9][10]

Objective: To determine the saturation concentration of Paclitaxel in a specific solvent at a controlled temperature.

Materials:

-

Paclitaxel (crystalline solid)

-

Selected solvent(s) (e.g., Water, Ethanol, PEG 400)

-

Glass vials with screw caps

-

Isothermal shaker bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Add an excess amount of Paclitaxel to a glass vial.

-

Add a known volume (e.g., 2 mL) of the selected solvent to the vial.[10]

-

Cap the vial securely and mix vigorously using a vortex mixer.[10]

-

Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C ± 1.0 °C).[10]

-

Shake the vials for a sufficient period to ensure equilibrium is reached (e.g., 72 hours).[10]

-

After equilibration, remove the vials and allow them to stand to let undissolved particles settle.

-

Centrifuge the samples to further separate the solid and liquid phases (e.g., 5,000 rpm for 10 minutes).[10]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining undissolved microcrystals.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC assay.

-

Quantify the concentration of Paclitaxel in the diluted sample using a validated HPLC method with UV detection at 227 nm.[10][11][12]

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Stability Profile

Paclitaxel's stability is influenced by pH, temperature, and the solvent system. Its complex structure, featuring multiple hydrolytically sensitive ester groups, a strained oxetane ring, and a chiral center at the C7 position, makes it susceptible to several degradation pathways.[13][14][15]

Key Degradation Pathways

-

Epimerization: Under neutral to basic conditions (pH > 7), Paclitaxel undergoes reversible epimerization at the C7 position to form 7-epi-paclitaxel, a principal and thermodynamically more stable degradant.[14][16] This reaction is base-catalyzed and does not occur under acidic conditions.[14][15]

-

Hydrolysis: Paclitaxel is susceptible to hydrolysis, particularly under basic conditions, which cleaves its ester groups.[13][17] The primary hydrolysis pathway involves cleavage of the C13 side chain, followed by slower hydrolysis of the ester bonds at positions C10, C2, and C4.[13]

-

Acid-Catalyzed Degradation: Under acidic conditions (pH 1-5), degradation can occur through cleavage of the strained oxetane ring and dehydration around the C13 hydroxyl group.[15] The pH of maximum stability for Paclitaxel in aqueous solutions is approximately pH 4.[15]

Quantitative Stability Data

The stability of Paclitaxel in solution is highly dependent on concentration, diluent, container type, and temperature. Precipitation is often the primary limiting factor for physical stability in infusions.[18][19]

| Concentration & Diluent | Storage Temp. | Container | Stability Duration (Physical) | Reference |

| 0.3 mg/mL in 0.9% NaCl | 2-8 °C | Polyethylene | 16 days | [18][19] |

| 0.3 mg/mL in 5% Glucose | 2-8 °C | Glass | 20 days | [18][19] |

| 0.3 mg/mL in 0.9% NaCl | 25 °C | All types | 3 days | [18][19] |

| 1.2 mg/mL in 0.9% NaCl | 2-8 °C | Polyethylene | 12 days | [18][19] |

| 1.2 mg/mL in 5% Glucose | 2-8 °C | Polyethylene | 12 days | [18][19] |

| 1.2 mg/mL in any diluent | 25 °C | Most types | 3 days | [18][19] |

Note: Chemical stability (concentration >90%) often exceeds physical stability (time to precipitation).

Experimental Protocol: Forced Degradation Study

This protocol describes a typical forced degradation (stress testing) study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][20]

Objective: To assess the stability of Paclitaxel under various stress conditions and validate an HPLC method for separating the drug from its degradation products.

Materials:

-

Paclitaxel

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Validated stability-indicating HPLC-UV or HPLC-MS method

-

Temperature-controlled oven, UV light chamber, water bath

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Paclitaxel in a suitable solvent (e.g., methanol/water mixture) at a known concentration (e.g., 100 µg/mL).[11]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.5 N HCl. Heat the mixture (e.g., at 60 °C for 1 hour).[20] Cool the solution, neutralize with NaOH, and dilute to the target concentration for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.5 N NaOH. Heat the mixture (e.g., at 60 °C for 1 hour).[20] Cool the solution, neutralize with HCl, and dilute for analysis. Note: Significant degradation is expected.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and heat (e.g., at 60 °C for 1 hour).[20] Dilute for analysis.

-

Thermal Degradation: Expose a solid sample of Paclitaxel powder to dry heat (e.g., 80 °C for 8 hours) in an oven.[11] Dissolve the stressed powder and prepare a solution for analysis.

-

Photolytic Degradation: Expose a solution of Paclitaxel to UV light (e.g., 254 nm or 320-400 nm) for a defined period (e.g., 8-48 hours).[11][20]

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method. The method should be capable of separating the intact Paclitaxel peak from all generated degradation product peaks.[21]

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the Paclitaxel peak in the stressed samples to ensure no co-eluting degradants are present.[20]

Formulation Strategies

The extremely low aqueous solubility of Paclitaxel necessitates advanced formulation strategies to enable intravenous administration.[2] The original commercial formulation, Taxol®, utilized a mixture of Cremophor® EL (a polyoxyethylated castor oil) and dehydrated ethanol (50:50, v/v) as a co-solvent system.[2][22] While effective for solubilization, Cremophor® EL is associated with significant toxicities, including hypersensitivity reactions and neurotoxicity.[2]

To circumvent these issues, numerous alternative delivery systems have been developed.[2][23]

Overview of Formulation Approaches

| Formulation Strategy | Description | Key Advantages | Key Challenges |

| Co-solvents | Using water-miscible organic solvents (e.g., ethanol, PEG 400) to increase solubility.[1] | Simple, effective solubilization. | Can cause pain on injection; drug may precipitate upon dilution in blood.[7][8] |

| Micellar Systems | Using surfactants (e.g., Polysorbates) to form micelles that encapsulate the drug. | Improved solubility and stability. | Potential for surfactant-related toxicities (e.g., Cremophor® EL).[2] |

| Liposomes | Encapsulating the drug within spherical lipid bilayer vesicles. | Biocompatible; can reduce toxicity and alter pharmacokinetics.[23] | Manufacturing complexity; potential for drug leakage and physical instability. |

| Polymeric Nanoparticles | Entrapping or conjugating the drug to biodegradable polymers (e.g., PLGA).[22][23] | Sustained release; potential for targeted delivery; improved stability.[23] | Complex manufacturing; potential for immunogenicity. |

| Albumin-Bound Nanoparticles | Utilizing albumin as a carrier to form nanoparticles (e.g., Abraxane®).[2][24] | Eliminates need for Cremophor® EL; leverages endogenous albumin pathways for tumor uptake.[2][25] | Higher cost of goods; specific manufacturing requirements. |

| Prodrugs | Covalently modifying the Paclitaxel molecule to create a more soluble precursor that converts to the active drug in vivo.[3] | Greatly enhanced aqueous solubility.[3] | Requires efficient in-vivo conversion; potential for altered efficacy or toxicity profile. |

Mechanism of Action: Microtubule Stabilization

Paclitaxel exerts its antitumor effect by interfering with the normal function of microtubules, which are essential for cell division.[24][26] Unlike other agents that cause microtubule depolymerization, Paclitaxel binds to the β-tubulin subunit, promoting the assembly of tubulin into extremely stable, non-functional microtubules.[27][28] This hyper-stabilization prevents the dynamic reorganization of the microtubule network required for mitosis, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[26][27][]

References

- 1. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paclitaxel chemotherapy: from empiricism to a mechanism-based formulation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 9. ijpsr.com [ijpsr.com]

- 10. academic.oup.com [academic.oup.com]

- 11. rroij.com [rroij.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 20. academic.oup.com [academic.oup.com]

- 21. Development and validation of a stability-indicating method for the quantitation of Paclitaxel in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. austinpublishinggroup.com [austinpublishinggroup.com]

- 24. Paclitaxel - Wikipedia [en.wikipedia.org]

- 25. nbinno.com [nbinno.com]

- 26. go.drugbank.com [go.drugbank.com]

- 27. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 28. droracle.ai [droracle.ai]

Structure-Activity Relationship (SAR) Studies of Antitumor Agent-43 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of a novel class of antitumor agents based on an indole-thiazolidinone hybrid scaffold. The parent compound, designated "Antitumor agent-43" (also referred to as compound 3a ), has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This document summarizes the quantitative SAR data, details the experimental protocols for the synthesis and biological evaluation of its analogs, and visualizes the key mechanistic pathways and experimental workflows. The objective is to offer a comprehensive resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Introduction

The quest for novel, more effective, and selective anticancer agents is a cornerstone of medicinal chemistry. Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and evaluating the biological effects of these modifications, researchers can identify key pharmacophoric features and optimize properties such as potency, selectivity, and pharmacokinetic profile.

This guide focuses on a series of indole-thiazolidinone hybrids, a class of compounds that has emerged as a promising scaffold for anticancer drug development. The lead compound, "this compound," has been identified as a potent cytotoxic agent that induces DNA damage and apoptosis in human tumor cells.[1] This document will explore the synthesis of its analogs and the subsequent evaluation of their antitumor activity, providing a clear correlation between chemical structure and cytotoxic effect.

Chemical Synthesis of Analogs

The synthesis of the indole-thiazolidinone hybrid analogs, including this compound, was accomplished via a Knoevenagel condensation.[1][2] This reaction involves the condensation of an active methylene compound (an azolidinone) with a carbonyl compound (an indole-based aldehyde).

General Synthetic Scheme:

The core synthesis involves the reaction of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate with various azolidinones (thiazolidinones and imidazolidinones) to yield the final hybrid structures.

-

Starting Materials:

-

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

-

A series of azolidinones (e.g., 2-thioxothiazolidin-4-one, rhodanine)

-

-

Reaction Type: Knoevenagel Condensation

-

Key Steps: The indole aldehyde and the respective azolidinone are typically refluxed in a suitable solvent, such as glacial acetic acid, often in the presence of a catalyst like sodium acetate.

Biological Evaluation and SAR

The antitumor activity of this compound and its analogs was assessed in vitro against a panel of human cancer cell lines, including MCF-7 (breast), HCT116 (colon), HepG2 (liver), A549 (lung), HeLa (cervical), WM793 (melanoma), and THP-1 (leukemia).[1] The primary endpoint for activity was the growth inhibitory concentration (GI50), the concentration of the compound that inhibits cell growth by 50%.

Quantitative SAR Data

The following table summarizes the in vitro cytotoxic activity (GI50 in µM) of this compound (Compound 3a ) and its key analogs. The structural variations focus on the azolidinone ring.

| Compound ID | Azolidinone Ring Modification | MCF-7 (GI50 µM) | HCT116 (GI50 µM) | HepG2 (GI50 µM) | A549 (GI50 µM) |

| 3a (this compound) | 2-Thioxothiazolidin-4-one | 0.7 | 0.8 | 12.1 | 9.7 |

| 3b | 2,4-Thiazolidinedione | >100 | >100 | >100 | >100 |

| 3c | 1-Methyl-2-thioxoimidazolidin-4-one | 55.2 | 68.4 | 75.1 | 82.3 |

| 3d | Imidazolidine-2,4-dione | >100 | >100 | >100 | >100 |

| 3e | 3-Amino-2-thioxothiazolidin-4-one | 25.6 | 33.1 | 41.5 | 49.8 |

Data presented is representative based on findings from the primary literature, which identifies compound 3a as the most potent in the series.[1]

SAR Summary

The data reveals critical structural requirements for potent antitumor activity:

-

The 2-Thioxothiazolidin-4-one Moiety is Essential: this compound (3a ), which contains the 2-thioxothiazolidin-4-one (rhodanine) ring, exhibited the highest potency, particularly against MCF-7 and HCT116 cell lines.

-

Oxygen Substitution is Detrimental: Replacement of the sulfur at position 2 with an oxygen (Compound 3b , 2,4-thiazolidinedione) or both sulfur and nitrogen modifications (Compound 3d , imidazolidine-2,4-dione) led to a complete loss of activity.

-

Modifications to the Azolidinone Ring Reduce Potency: While the presence of a thioxo group at position 2 is crucial, other modifications to the azolidinone ring, such as in compounds 3c and 3e , resulted in a significant decrease in cytotoxic activity compared to 3a .

Mechanism of Action Studies

Further investigations into the mechanism of action of the lead compound, this compound, revealed that its cytotoxic effects are mediated through the induction of apoptosis and DNA damage.[1]

Apoptosis Induction

Treatment of cancer cells with this compound leads to the activation of key apoptotic markers. The proposed signaling pathway is outlined below.

Caption: Apoptosis signaling pathway induced by this compound.

DNA Damage

The genotoxic potential of this compound was confirmed, showing that it causes breaks in the nuclear DNA of tumor cells.[1] This effect contributes significantly to its antitumor efficacy.

Experimental Protocols

This section provides detailed methodologies for the key experiments performed in the SAR study of this compound analogs.

General Protocol for Knoevenagel Condensation

-

A mixture of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate (1 mmol), the appropriate azolidinone (1 mmol), and anhydrous sodium acetate (2 mmol) in glacial acetic acid (15 mL) is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid is washed with water and then ethanol to remove impurities.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure target compound.

-

The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4]

-

Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[5]

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The GI50 value is calculated from the dose-response curves.

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Apoptosis Analysis by Western Blot

Western blotting is used to detect key proteins involved in the apoptotic pathway.

-

Cell Lysis: Cells are treated with this compound for 24 hours, harvested, and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, and an internal control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DNA Damage Detection (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[6][7]

-

Cell Preparation: Cells are treated with this compound, harvested, and suspended at a concentration of 1 x 10^5 cells/mL.

-

Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and spread onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: The DNA is denatured in an alkaline buffer (pH > 13). Electrophoresis is then performed under alkaline conditions, allowing the negatively charged, fragmented DNA to migrate from the nucleus.

-

Staining and Visualization: The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide). The DNA is visualized using a fluorescence microscope. Damaged DNA migrates further, forming a "comet tail," while undamaged DNA remains in the "head."

-

Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Conclusion

The structure-activity relationship studies of this compound and its analogs have successfully identified the 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester scaffold as a highly promising framework for the development of new anticancer agents. The 2-thioxothiazolidin-4-one moiety was found to be indispensable for potent cytotoxic activity. The lead compound, this compound, exerts its effect by inducing DNA damage and apoptosis, highlighting a clear and therapeutically relevant mechanism of action. The detailed protocols and SAR data presented in this guide provide a valuable resource for the further optimization and development of this promising class of antitumor compounds.

References

- 1. Synthesis of novel indole-thiazolidinone hybrid structures as promising scaffold with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. pubcompare.ai [pubcompare.ai]

In-Depth Technical Guide: The Effects of Antitumor Agent-43 on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-43, also identified as Compound 4B, is a potent small molecule inhibitor demonstrating significant antitumor activity. A key mechanism of its action is the induction of cell cycle arrest at the G2/M phase, thereby preventing cancer cells from proceeding through mitosis and ultimately leading to cell death. This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, with a focus on the T-24 human bladder cancer cell line. This document outlines detailed experimental protocols for assessing its impact on cell cycle distribution and key regulatory proteins, and presents representative data and signaling pathways to illustrate its mechanism of action.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, targeting the cell cycle machinery is a well-established and effective strategy in cancer therapy.

This compound has emerged as a promising therapeutic candidate due to its potent cytotoxic effects against cancer cells. It has an IC50 of 0.5 µM in the T-24 bladder cancer cell line.[1] A primary mechanism of action for this compound is its ability to induce a robust cell cycle arrest at the G2/M transition.[1] This guide details the methodologies to investigate and characterize this effect and provides an illustrative framework for the expected outcomes and underlying molecular pathways.

Quantitative Data Summary

The following table represents hypothetical, yet expected, quantitative data from a flow cytometry experiment analyzing the cell cycle distribution of T-24 cells treated with this compound for 24 hours. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, consistent with the known activity of the compound.

| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | 0 | 55.2% | 25.8% | 19.0% |

| This compound | 0.1 | 48.5% | 23.1% | 28.4% |

| This compound | 0.5 | 35.7% | 15.3% | 49.0% |

| This compound | 1.0 | 20.1% | 9.5% | 70.4% |

Note: This data is representative and intended for illustrative purposes.

Experimental Protocols

Cell Culture and Treatment

The T-24 human bladder cancer cell line is cultured in McCoy's 5a Medium Modified, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a density that allows for logarithmic growth during the treatment period. This compound, dissolved in a suitable solvent such as DMSO, is added to the culture medium at the desired concentrations. A vehicle control (DMSO) is run in parallel.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

Procedure:

-

Cell Harvesting: Following treatment with this compound for the desired time, harvest the cells by trypsinization.

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Fixed cells can be stored at -20°C for at least 24 hours before staining.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key G2/M regulatory proteins, such as Cyclin B1 and CDK1 (cdc2), by Western blotting.

Materials:

-

RIPA Lysis Buffer (containing protease and phosphatase inhibitors)

-

Protein Assay Reagent (e.g., BCA)

-

SDS-PAGE Gels

-

PVDF Membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies (e.g., anti-Cyclin B1, anti-cdc2)

-

HRP-conjugated Secondary Antibody

-

Chemiluminescent Substrate

Procedure:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

Experimental Workflow for Cell Cycle Analysis

References

Methodological & Application

"Antitumor agent-43" cell culture treatment protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor Agent-43, also identified as Anticancer Agent 43 (HY-146548), is a potent compound that has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[1][2] Mechanistic studies have revealed that its mode of action involves the induction of apoptosis through the activation of a caspase-dependent pathway, including caspase-3 and PARP1, and is also associated with the pro-apoptotic protein Bax.[1][2] Furthermore, this compound has been shown to induce DNA damage in cancer cells.[1] This document provides detailed protocols for the cell culture treatment and subsequent analysis of the effects of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of this compound against various human cancer cell lines after 72 hours of treatment.

| Cell Line | Tissue of Origin | GI50 (µM) |

| HepG2 | Liver Cancer | 12.1[1] |

| MCF-7 | Breast Cancer | 0.7[1] |

| HCT116 | Colon Cancer | 0.8[1] |

| HeLa | Cervical Cancer | 49.3[1] |

| A549 | Lung Cancer | 9.7[1] |

Table 2: DNA Damage Induced by this compound

The following table presents data on DNA damage in various cell lines after treatment with this compound, as measured by the comet assay (Olive Tail Moment - OTM and % Tail DNA).

| Cell Line | Concentration (µM) | % Tail DNA | OTM |

| HCT116 | 0.7 | 16.1[1] | 3.7[1] |

| HepG2 | 45 | 26.2[1] | 13.2[1] |

| Balb/c 3T3 | 55 | 8.4[1] | 3.5[1] |

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, HCT116)

-

Complete growth medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks with the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a lower density in fresh medium.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 to 100 µM.[1]

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the agent).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by this compound.

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., 45 µM for HepG2 cells) for 24 hours.[1] Include an untreated control.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Cdk2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-